

ARN11391: A Technical Guide to Safety, Handling, and Experimental Use

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Compound of Interest

Compound Name: ARN11391

Cat. No.: B12372562

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ARN11391**, a selective enhancer of the inositol triphosphate receptor type 1 (ITPR1). This document is intended for use by researchers, scientists, and drug development professionals and outlines the essential safety and handling procedures, detailed experimental protocols, and the compound's role in relevant signaling pathways.

Compound Information

Property	Value
IUPAC Name	2-Ethyl-N-[2-(oxan-2-ylmethoxy)phenyl]-4,5,6,7-tetrahydroindazole-3-carboxamide
Synonyms	ARN 11391, ARN-11391
CAS Number	1214569-31-9
Molecular Formula	C ₂₂ H ₂₉ N ₃ O ₃
Molecular Weight	383.48 g/mol
Appearance	White to beige powder
Solubility	Soluble in DMSO (2 mg/mL, clear)
Biochemical/Physiological Actions	Selective potentiator of inositol triphosphate receptor type 1 (ITPR1). It enhances the open channel probability of both wild-type and certain mutant forms of ITPR1.
Research Area	Spinocerebellar ataxia

Safety and Handling

ARN11391 is a research chemical and should be handled with appropriate laboratory precautions. The following guidelines are based on available safety data sheets.

Hazard Identification

Hazard Class	Description
Physical Hazards	Combustible solid. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation. [1]
Health Hazards	The toxicological properties have not been thoroughly investigated. Avoid inhalation, and contact with eyes and skin. [1]
Environmental Hazards	No data available.

Personal Protective Equipment (PPE)

Equipment	Recommendation
Eye/Face Protection	Wear safety glasses with side-shields or goggles.
Skin Protection	Wear protective gloves (e.g., nitrile rubber).
Body Protection	Wear a laboratory coat.
Respiratory Protection	If dust is generated, use a NIOSH-approved respirator with a dust filter.

First Aid Measures

Exposure Route	Procedure
Inhalation	Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. [1]
Skin Contact	Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion	Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. [1]

Storage and Disposal

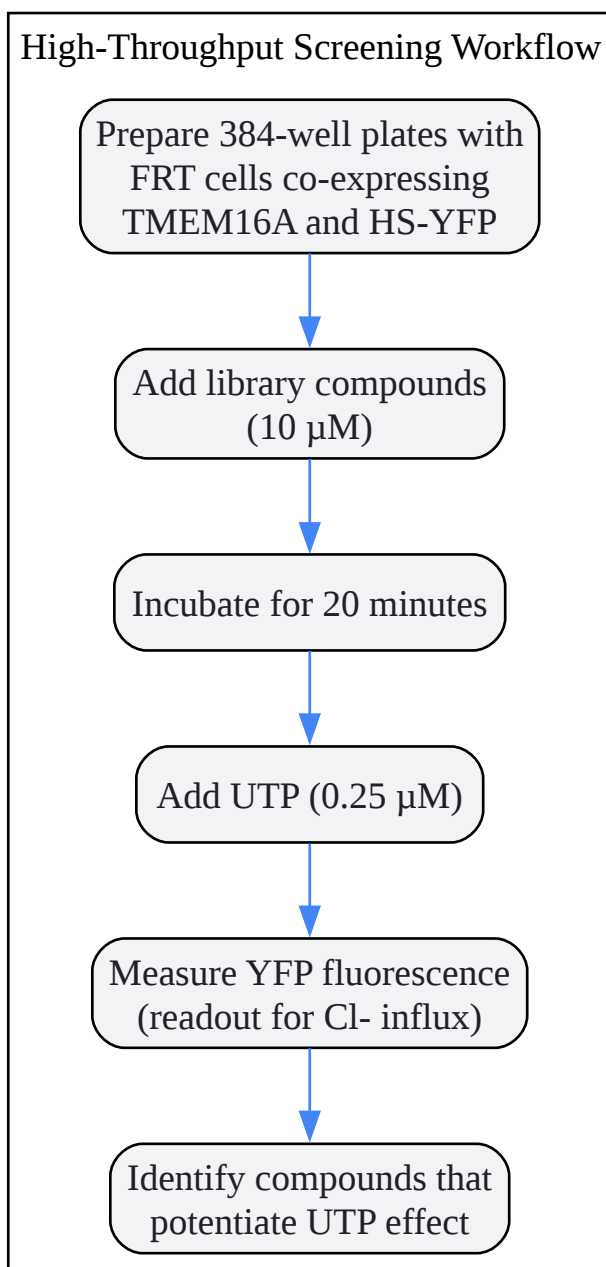
Condition	Recommendation
Storage	Store in a tightly sealed container in a cool, dry, and well-ventilated area. ^[1] Recommended long-term storage temperature is -10 to -25°C or -80°C.
Disposal	Dispose of in accordance with local, state, and federal regulations.

Experimental Protocols

The following protocols are adapted from the study by Genovese et al. (2022), which identified and characterized **ARN11391**.^[2]

High-Throughput Screening for ITPR1 Potentiators

This experiment was designed to identify compounds that potentiate the activity of the Ca²⁺-activated chloride channel TMEM16A, which serves as a functional readout for intracellular calcium signaling.



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High-Throughput Screening Workflow

Methodology:

- Fischer Rat Thyroid (FRT) cells co-expressing the TMEM16A channel and a halide-sensitive Yellow Fluorescent Protein (HS-YFP) were plated in 384-well microplates.

- A chemical library of 11,300 compounds with maximal structural diversity and drug-like properties was used.
- Compounds were added to the wells at a final concentration of 10 μM and incubated for 20 minutes.
- Uridine triphosphate (UTP) was added at a concentration of 0.25 μM to stimulate purinergic receptors, leading to an increase in intracellular Ca^{2+} and subsequent activation of TMEM16A.
- The influx of I^- (a halide) through the activated TMEM16A channels quenches the HS-YFP fluorescence. The rate of fluorescence decrease was measured to determine channel activity.
- Compounds that significantly potentiated the effect of UTP on TMEM16A were identified as hits.

Caged-IP₃ Photolysis Assay

This assay was used to confirm that **ARN11391** acts directly on ITPR1, bypassing upstream signaling events like receptor activation and phospholipase C (PLC) activity.

Caged-IP₃ Photolysis Assay Workflow

Load HEK293 cells expressing
ITPR1 with Fluo-4 AM
and caged-IP₃



Add ARN11391 or vehicle



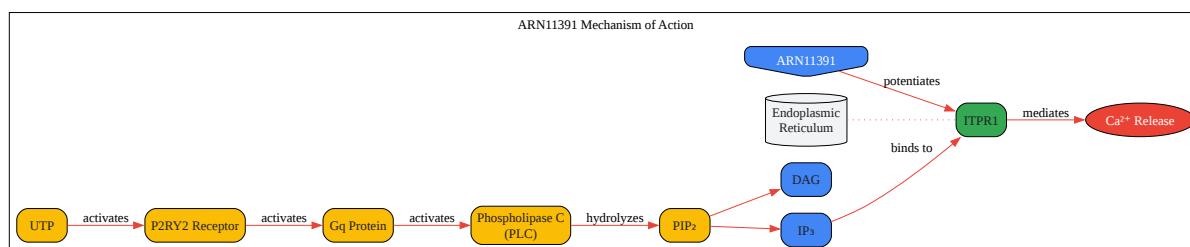
Apply UV flash to release IP₃



Measure intracellular Ca²⁺
(Fluo-4 fluorescence)



Compare Ca²⁺ response with
and without ARN11391



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References

- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pharmacological potentiators of the calcium signaling cascade identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [ARN11391: A Technical Guide to Safety, Handling, and Experimental Use]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12372562#arn11391-safety-and-handling-guidelines\]](https://www.benchchem.com/product/b12372562#arn11391-safety-and-handling-guidelines)

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